molecular formula C54H40 B12587584 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene CAS No. 443793-62-2

1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene

Cat. No.: B12587584
CAS No.: 443793-62-2
M. Wt: 688.9 g/mol
InChI Key: UBCDIERUJFNMFR-UHFFFAOYSA-N
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Description

1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is a complex organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene typically involves a multi-step process. One common method is the Wittig-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, altering their function. In electronic applications, its unique structure allows for efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene
  • 1,2-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}ethane
  • 1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}benzene

Uniqueness

1,3-Bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene is unique due to its naphthalene core, which imparts distinct electronic properties compared to similar compounds with benzene or ethane cores. This uniqueness makes it particularly valuable in applications requiring specific electronic or photophysical properties .

Properties

CAS No.

443793-62-2

Molecular Formula

C54H40

Molecular Weight

688.9 g/mol

IUPAC Name

1,3-bis[2-[4-(2,2-diphenylethenyl)phenyl]ethenyl]naphthalene

InChI

InChI=1S/C54H40/c1-5-15-46(16-6-1)53(47-17-7-2-8-18-47)39-43-30-25-41(26-31-43)29-34-45-37-50-23-13-14-24-52(50)51(38-45)36-35-42-27-32-44(33-28-42)40-54(48-19-9-3-10-20-48)49-21-11-4-12-22-49/h1-40H

InChI Key

UBCDIERUJFNMFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C=CC3=CC4=CC=CC=C4C(=C3)C=CC5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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